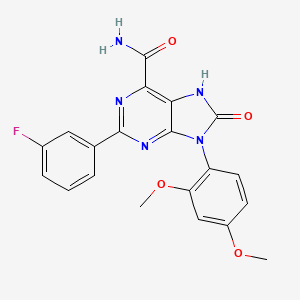

9-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related purine compounds involves multiple steps, including the formation of key intermediates. For instance, the synthesis of arprinocid, a coccidiostat candidate, involves the introduction of a carbon-14 label into the benzylic methylene carbon of the compound . This process utilizes [14C]carbon dioxide for carbonation of a suitable dihalo-phenyl Grignard or organolithium reagent. Although the target compound is not directly mentioned, similar synthetic strategies could potentially be applied to synthesize the 9-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as single crystal X-ray diffraction studies, as demonstrated in the synthesis of a pyrazole derivative . The compound in that study crystallizes in the triclinic crystal system and its structure is stabilized by hydrogen bond interactions. For the compound of interest, similar analytical techniques could be used to determine its crystal structure and to understand the intermolecular interactions that stabilize its molecular conformation.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular framework. The papers provided do not detail specific reactions for the compound , but they do describe the reactivity of related aromatic and heterocyclic compounds. For example, the nucleophilic substitution reaction is a common method used to introduce various substituents into aromatic systems, as seen in the preparation of a new aromatic dicarboxylic acid . Such reactions could be relevant when considering the chemical reactivity of the target compound, which contains both aromatic and heterocyclic elements.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. The papers discuss properties such as solubility, thermal stability, and optical transparency of related compounds . For instance, polyamides containing xanthene units exhibit high thermal stability and good solubility in polar aprotic solvents. They also form transparent, strong, and flexible films. By analogy, the target compound may also display unique solubility characteristics and thermal properties, which could be investigated using similar methods.

Scientific Research Applications

Synthesis and Characterization of Polyamides

Research on diphenylfluorene-based aromatic polyamides illustrates the synthetic versatility and the potential applications of related structures in creating materials with desirable properties such as solubility in organic solvents, thermal stability, and mechanical robustness. These materials exhibit a wide range of applications from coatings to advanced composite materials due to their structural integrity and thermal resistance (Hsiao, Yang, & Lin, 1999).

Antimicrobial Evaluation and Docking Studies

Compounds with complex aromatic and heterocyclic structures, similar to the query compound, have been synthesized and evaluated for antimicrobial properties. Their biological activities are often assessed through molecular docking studies, highlighting their potential as templates for designing new antimicrobial agents. This research area underscores the importance of structural diversity in discovering novel bioactive compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Electrochromic and Electrofluorescent Materials

The integration of aromatic and heterocyclic units into polymeric backbones has led to the development of materials with electrochromic and electrofluorescent properties. These materials are promising for applications in smart windows, displays, and sensors due to their reversible color changes and fluorescence upon electrical stimulation. The study of such materials showcases the potential of organic synthesis in tailoring the electronic and optical properties of polymers for specific applications (Sun et al., 2016).

Tautomerism in Dihydropurine Derivatives

Research on the tautomerism of dihydropurine derivatives, which share a core structural resemblance with the query compound, provides insights into the chemical behavior of purine-based compounds. Understanding these tautomeric equilibria is crucial for the design of drugs targeting purine-binding enzymes or receptors, as it affects the compounds' bioavailability and interaction with biological targets (Beagley et al., 1995).

properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O4/c1-29-12-6-7-13(14(9-12)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-4-3-5-11(21)8-10/h3-9H,1-2H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXORVMEOOBIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2541350.png)

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2541354.png)

![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)